2,4'-Dihydroxybiphenyl

Description

BenchChem offers high-quality 2,4'-Dihydroxybiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4'-Dihydroxybiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOPNNNTBHXSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209991 | |

| Record name | Biphenyl, 2,4'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-62-1 | |

| Record name | [1,1′-Biphenyl]-2,4′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Biphenyldiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenyl, 2,4'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-BIPHENYLDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP10JRE95M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 2,4'-Dihydroxybiphenyl: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dihydroxybiphenyl, a member of the hydroxybiphenyl class of organic compounds, represents a molecule of significant interest in various scientific domains. Structurally characterized by two hydroxyl groups substituted on different phenyl rings of a biphenyl backbone, its asymmetric nature imparts distinct chemical and physical properties compared to its more commonly studied symmetric isomers, such as 4,4'-dihydroxybiphenyl. This guide provides a comprehensive technical overview of 2,4'-Dihydroxybiphenyl, delving into its chemical structure, properties, synthesis, spectroscopic characterization, and known biological relevance. As a Senior Application Scientist, the following sections are structured to offer not just a compilation of data, but a synthesized understanding of the molecule's behavior and potential applications, grounded in established scientific principles.

Chemical Structure and Properties

The fundamental architecture of 2,4'-Dihydroxybiphenyl consists of a biphenyl core with hydroxyl substitutions at the 2 and 4' positions. This arrangement results in a molecule with the chemical formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol [1]. The IUPAC name for this compound is 2-(4-hydroxyphenyl)phenol[1]. The non-symmetrical placement of the hydroxyl groups influences its polarity, solubility, and reactivity.

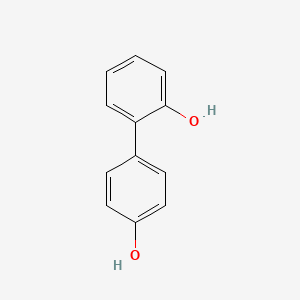

Below is a 2D representation of the chemical structure of 2,4'-Dihydroxybiphenyl.

Caption: 2D structure of 2,4'-Dihydroxybiphenyl.

A summary of the key chemical and physical properties of 2,4'-Dihydroxybiphenyl is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol [1] |

| CAS Number | 611-62-1[1] |

| IUPAC Name | 2-(4-hydroxyphenyl)phenol[1] |

| Melting Point | 162.5 °C |

| Boiling Point | 342 °C (estimated) |

| pKa | 10.00 ± 0.35 (Predicted) |

Synthesis and Manufacturing

The synthesis of unsymmetrical biphenyls like 2,4'-Dihydroxybiphenyl often requires regioselective cross-coupling strategies to avoid the formation of undesired isomers. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for this purpose, offering high yields and functional group tolerance. A plausible synthetic route to 2,4'-Dihydroxybiphenyl involves the palladium-catalyzed coupling of a protected 2-halophenol with a 4-hydroxyphenylboronic acid derivative.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of 2,4'-Dihydroxybiphenyl via Suzuki-Miyaura Coupling (Representative)

This protocol describes a general procedure for the synthesis of 2,4'-dihydroxybiphenyl. The specific choice of protecting groups for the hydroxyl functionalities, catalyst, base, and solvent system may require optimization for optimal yield and purity.

-

Reactant Preparation: In a round-bottom flask, dissolve the protected 2-halophenol (e.g., 1-bromo-2-(methoxymethoxy)benzene) and 4-hydroxyphenylboronic acid in a suitable solvent mixture (e.g., toluene and ethanol).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as argon or nitrogen, to remove oxygen, which can deactivate the palladium catalyst.

-

Addition of Base and Catalyst: Add an aqueous solution of a base (e.g., sodium carbonate) to the reaction mixture, followed by the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: The resulting protected biphenyl is then subjected to a deprotection step to remove the protecting groups from the hydroxyl moieties. For example, a methoxymethyl (MOM) ether can be cleaved under acidic conditions.

-

Purification: Purify the crude 2,4'-Dihydroxybiphenyl by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Spectroscopic Analysis

The structural elucidation of 2,4'-Dihydroxybiphenyl relies on a combination of spectroscopic techniques. The following are the expected spectral characteristics:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will exhibit distinct signals for the aromatic protons on both phenyl rings. The protons ortho and meta to the hydroxyl groups will show characteristic chemical shifts and coupling patterns. The signals for the hydroxyl protons will typically appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display twelve signals corresponding to the twelve carbon atoms in the molecule. The carbons bearing the hydroxyl groups will be shifted downfield. The chemical shifts of the other aromatic carbons will be influenced by the position of the hydroxyl groups and the biphenyl linkage.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl groups. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 186.21). Fragmentation patterns may involve the loss of hydroxyl groups and cleavage of the biphenyl bond.

Reactivity and Chemical Behavior

The chemical reactivity of 2,4'-Dihydroxybiphenyl is primarily dictated by the two phenolic hydroxyl groups and the aromatic rings.

-

Acidity: The hydroxyl groups are weakly acidic and can be deprotonated by a suitable base to form phenoxide ions. The acidity of the two hydroxyl groups will differ due to their electronic environments.

-

Electrophilic Aromatic Substitution: The aromatic rings are activated towards electrophilic substitution by the electron-donating hydroxyl groups. The directing effect of the hydroxyl groups will influence the position of substitution.

-

Oxidation: The phenolic moieties are susceptible to oxidation, which can lead to the formation of quinone-type structures. This reactivity is relevant to its potential antioxidant properties.

-

Etherification and Esterification: The hydroxyl groups can undergo etherification and esterification reactions with appropriate electrophiles.

Biological Activity and Pharmacological Relevance

While the biological activities of many hydroxybiphenyls have been investigated, specific data for 2,4'-Dihydroxybiphenyl is less abundant compared to its 4,4'-isomer. However, based on the general properties of this class of compounds, several potential areas of biological relevance can be considered.

Some studies have investigated the estrogenic activity of various hydroxybiphenyls. These compounds, due to their structural similarity to estradiol, can sometimes interact with estrogen receptors. For instance, a study on the effects of several environmental estrogens, including 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl, on the human breast cancer cell line MCF-7 demonstrated their ability to bind to the estrogen receptor and induce cell proliferation[2]. While this study did not specifically include 2,4'-Dihydroxybiphenyl, it suggests that this isomer may also possess some degree of estrogenic or anti-estrogenic activity, a hypothesis that warrants further investigation.

The potential for antioxidant activity is another area of interest. Phenolic compounds are known to act as radical scavengers, and the hydroxyl groups on the biphenyl scaffold could confer such properties to 2,4'-Dihydroxybiphenyl. The ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals is a key mechanism of antioxidant action.

Toxicological Profile

Detailed toxicological data specifically for 2,4'-Dihydroxybiphenyl are limited in publicly available literature. As with any chemical compound, it should be handled with appropriate safety precautions in a laboratory setting. Standard toxicological assessments would be required to determine its potential for acute and chronic toxicity, mutagenicity, and carcinogenicity.

Applications and Derivatives

The applications of 2,4'-Dihydroxybiphenyl are not as well-established as those of 4,4'-dihydroxybiphenyl, which is a key monomer in the production of high-performance polymers like liquid crystal polymers and polysulfones. However, the unique structural features of the 2,4'-isomer could make it a valuable building block in several areas:

-

Fine Chemical Synthesis: Its asymmetric structure could be advantageous in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds, where specific stereochemistry and substitution patterns are required.

-

Materials Science: As a diol, it has the potential to be incorporated into novel polymers, potentially imparting unique thermal, optical, or mechanical properties due to its non-symmetrical structure.

-

Ligand Design: The hydroxyl groups can serve as coordination sites for metal ions, suggesting its potential use in the design of new ligands for catalysis or materials applications.

Further research into the synthesis of derivatives of 2,4'-Dihydroxybiphenyl could unlock a wider range of applications by modifying its physical and chemical properties.

Conclusion

2,4'-Dihydroxybiphenyl is an intriguing molecule with a unique chemical structure that distinguishes it from its more studied isomers. While comprehensive data on its synthesis, biological activity, and applications are still emerging, its potential as a versatile building block in organic synthesis and materials science is evident. This guide has provided a foundational understanding of its chemical properties, structure, and analytical characterization, aiming to support and inspire further research into this promising compound. As a self-validating system of information, the protocols and data presented herein are grounded in established chemical principles, providing a reliable starting point for researchers and developers.

References

-

Olsen, C. M., et al. (2003). Effects of the environmental oestrogens bisphenol A, tetrachlorobisphenol A, tetrabromobisphenol A, 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl on oestrogen receptor binding, cell proliferation and regulation of oestrogen sensitive proteins in the human breast cancer cell line MCF-7. Pharmacology & Toxicology, 92(4), 180-188. [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-2,4'-diol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,4'-Dihydroxybiphenyl: Synthesis, Properties, and Potential Applications

Introduction: Unveiling the Asymmetric Charm of 2,4'-Dihydroxybiphenyl

In the vast landscape of biphenyl derivatives, 2,4'-Dihydroxybiphenyl (CAS No. 611-62-1) emerges as a molecule of significant interest for researchers, medicinal chemists, and professionals in drug development.[1] Unlike its more common symmetrical isomers, such as 4,4'-dihydroxybiphenyl, the asymmetric placement of the hydroxyl groups in 2,4'-dihydroxybiphenyl introduces unique stereochemical and electronic properties. This structural nuance makes it a compelling building block in the synthesis of complex molecules and a potential modulator of biological pathways. This guide provides a comprehensive technical overview of 2,4'-Dihydroxybiphenyl, from its fundamental physicochemical properties to its synthesis and potential therapeutic applications, offering insights grounded in established scientific principles.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of 2,4'-Dihydroxybiphenyl is paramount for its effective application in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 611-62-1 | [1] |

| Molecular Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| IUPAC Name | 2-(4-hydroxyphenyl)phenol | [1] |

| Synonyms | 2,4'-Biphenyldiol, o,p'-Biphenol | |

| Melting Point | 165-166 °C | |

| Boiling Point | 206-210 °C @ 11 Torr | |

| Appearance | Off-white to light beige powder | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. |

Synthesis of 2,4'-Dihydroxybiphenyl: A Strategic Approach via Suzuki-Miyaura Coupling

The synthesis of unsymmetrical biaryls like 2,4'-Dihydroxybiphenyl requires a regioselective approach to avoid the formation of undesired symmetrical byproducts. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for achieving this.[2] This reaction facilitates the formation of a C-C bond between an organoborane and an organohalide, offering high yields and functional group tolerance under relatively mild conditions.[2][3]

The logical workflow for the synthesis of 2,4'-Dihydroxybiphenyl via Suzuki-Miyaura coupling is depicted below:

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of 2,4'-Dihydroxybiphenyl. Note: This is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

2-Bromophenol

-

4-Hydroxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq).

-

Reaction Setup: To the flask, add 2-Bromophenol (1.0 eq), 4-Hydroxyphenylboronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).

-

Solvent Addition: Add a degassed mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2,4'-Dihydroxybiphenyl.

Potential Applications in Drug Development: A Focus on Neuroprotection

While specific biological activities of 2,4'-Dihydroxybiphenyl are not as extensively documented as its symmetrical counterparts, the broader class of phenolic compounds and biphenyls has shown significant promise in various therapeutic areas. Of particular interest is their potential as neuroprotective agents.[4][5]

Neurodegenerative diseases such as Alzheimer's and Parkinson's are often characterized by oxidative stress and the aggregation of misfolded proteins.[4] Phenolic compounds, with their ability to scavenge free radicals and chelate metal ions, can mitigate oxidative damage to neurons.[5] Furthermore, the biphenyl scaffold can serve as a core structure for designing molecules that inhibit protein aggregation, a key pathological event in many neurodegenerative disorders. The unsymmetrical nature of 2,4'-Dihydroxybiphenyl could allow for more specific interactions with biological targets compared to symmetrical analogs.

The potential mechanism of action for a biphenyl-based neuroprotective agent is illustrated below:

Conclusion and Future Directions

2,4'-Dihydroxybiphenyl, with its unique asymmetric structure, presents a compelling area of exploration for chemists and pharmacologists. While its synthesis can be strategically achieved using modern cross-coupling methodologies like the Suzuki-Miyaura reaction, a deeper investigation into its specific biological activities is warranted. The potential for this molecule and its derivatives to act as neuroprotective agents, drawing on the established properties of phenolic and biphenyl compounds, opens up exciting avenues for future research in the quest for novel therapeutics for neurodegenerative diseases. Further studies are essential to fully elucidate its pharmacological profile and unlock its therapeutic potential.

References

-

PubChem. (1,1'-Biphenyl)-2,4'-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (2025). [1,1′-Biphenyl]-2,4′-diol. Retrieved from [Link]

-

Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. (n.d.). Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (2023). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. Retrieved from [Link]

-

PMC. (2021). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 2,4'-Dihydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,4'-Dihydroxybiphenyl (CAS No. 611-62-1), a molecule of significant interest in medicinal chemistry and materials science. This document collates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a detailed structural characterization. The causality behind experimental choices and interpretation of the spectral data is explained to offer field-proven insights for researchers. All presented data is supported by authoritative sources to ensure scientific integrity.

Introduction: The Significance of 2,4'-Dihydroxybiphenyl

2,4'-Dihydroxybiphenyl, also known as 2,4'-biphenyldiol or 2-(4-hydroxyphenyl)phenol, is an important organic compound featuring two phenyl rings linked by a carbon-carbon single bond, with hydroxyl groups at the 2 and 4' positions.[1] Its asymmetric structure and the presence of reactive hydroxyl groups make it a valuable building block in the synthesis of various pharmaceuticals, polymers, and other advanced materials. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of 2,4'-Dihydroxybiphenyl in any research or development setting. This guide provides an in-depth look at the key spectroscopic signatures of this compound.

Spectroscopic Analysis Workflow

The structural elucidation of a molecule like 2,4'-Dihydroxybiphenyl relies on a synergistic approach employing multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle. The general workflow for such an analysis is outlined below.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons. For 2,4'-Dihydroxybiphenyl, the spectrum is expected to show distinct signals for the aromatic protons on the two different phenyl rings and the hydroxyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,4'-Dihydroxybiphenyl

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (Ring A) | 6.8 - 7.5 | m |

| Aromatic CH (Ring B) | 6.8 - 7.5 | m |

| OH (Phenolic) | 4.5 - 6.0 (variable) | br s |

Note: Predicted values are based on empirical data for similar structures. Actual experimental values may vary depending on the solvent and concentration.

Interpretation and Causality:

-

Aromatic Protons: The aromatic protons of the two rings will resonate in the region of 6.8-7.5 ppm. The asymmetry of the molecule will lead to a complex splitting pattern (multiplets, m). The exact chemical shifts and coupling constants are dependent on the electronic effects of the hydroxyl groups and the steric interactions between the two rings.

-

Hydroxyl Protons: The chemical shift of the phenolic hydroxyl protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets (br s).

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4'-Dihydroxybiphenyl

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-O (Phenolic) | 150 - 160 |

| C-C (Biphenyl Linkage) | 125 - 140 |

| Aromatic CH | 115 - 130 |

Note: Predicted values are based on empirical data for similar structures. Actual experimental values may vary depending on the solvent.

Interpretation and Causality:

-

Carbons Bearing Hydroxyl Groups: The carbons directly attached to the electronegative oxygen atoms of the hydroxyl groups (C-O) are deshielded and will appear at the downfield end of the aromatic region (150-160 ppm).

-

Quaternary Carbons: The carbons at the biphenyl linkage are quaternary and will also have distinct chemical shifts, typically in the 125-140 ppm range.

-

Aromatic CH Carbons: The remaining protonated aromatic carbons will resonate in the 115-130 ppm region. The specific shifts will be influenced by the position relative to the hydroxyl groups and the other ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 2,4'-Dihydroxybiphenyl

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Phenolic) | 1150 - 1250 | Strong |

| C-H Bend (Aromatic) | 690 - 900 | Strong |

Interpretation and Causality:

-

O-H Stretch: The most prominent feature in the IR spectrum of 2,4'-Dihydroxybiphenyl will be a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl groups. The broadness is due to intermolecular hydrogen bonding.

-

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while the characteristic aromatic ring C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption corresponding to the C-O stretching of the phenol groups will be present in the 1150-1250 cm⁻¹ range.

-

Aromatic C-H Bending: Strong bands in the fingerprint region (690-900 cm⁻¹) arise from the out-of-plane C-H bending vibrations of the aromatic rings, and the pattern can sometimes provide information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For 2,4'-Dihydroxybiphenyl (C₁₂H₁₀O₂), the calculated molecular weight is approximately 186.21 g/mol .[1]

Table 4: Expected Mass Spectrometry Data for 2,4'-Dihydroxybiphenyl

| Ion | m/z (expected) | Interpretation |

| [M]⁺ | 186 | Molecular Ion |

| [M-OH]⁺ | 169 | Loss of a hydroxyl radical |

| [M-H₂O]⁺ | 168 | Loss of a water molecule |

| C₆H₅O⁺ | 93 | Phenoxy cation |

Interpretation and Causality:

-

Molecular Ion Peak: The mass spectrum should show a clear molecular ion peak ([M]⁺) at m/z = 186, confirming the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of biphenyls is often characterized by the cleavage of the bond between the two rings or the loss of substituents. For 2,4'-Dihydroxybiphenyl, common fragmentation pathways would involve the loss of a hydroxyl radical ([M-OH]⁺ at m/z 169) or a water molecule ([M-H₂O]⁺ at m/z 168). The formation of a phenoxy cation (C₆H₅O⁺ at m/z 93) is also a plausible fragmentation. The relative intensities of these fragment ions can provide further structural information.

Experimental Protocols

To ensure the reproducibility of the spectroscopic data, the following general experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2,4'-Dihydroxybiphenyl in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl protons.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of 2,4'-Dihydroxybiphenyl with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for relatively volatile and thermally stable compounds. Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.

-

Analysis: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300) to observe the molecular ion and key fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 2,4'-Dihydroxybiphenyl using NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The combination of data from these techniques allows for the confident identification of the compound, assessment of its purity, and provides a foundational dataset for its application in research and development. The interpretations and protocols provided in this guide serve as a valuable resource for scientists working with this and structurally related compounds.

References

-

PubChem. (1,1'-Biphenyl)-2,4'-diol. National Center for Biotechnology Information. [Link]

Sources

Solubility of 2,4'-Dihydroxybiphenyl in different solvents

An In-depth Technical Guide to the Solubility of 2,4'-Dihydroxybiphenyl

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 2,4'-Dihydroxybiphenyl, a molecule of interest in medicinal chemistry, presents a unique solubility profile governed by its distinct structural features. This technical guide provides a comprehensive analysis of the physicochemical principles dictating the solubility of 2,4'-Dihydroxybiphenyl. We will explore its behavior in various solvent systems, detail robust experimental protocols for solubility determination, and discuss the influence of environmental factors such as temperature and pH. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility characteristics of this compound for formulation and delivery.

Introduction: The Physicochemical Landscape of 2,4'-Dihydroxybiphenyl

2,4'-Dihydroxybiphenyl is an organic compound featuring two phenyl rings linked by a covalent bond, with hydroxyl (-OH) groups substituted at the 2 and 4' positions.[1] This asymmetric substitution pattern distinguishes it from its more common isomer, 4,4'-dihydroxybiphenyl, and has significant implications for its physical and chemical properties, including its solubility.

The molecule possesses a molecular weight of 186.21 g/mol .[1] The presence of two hydroxyl groups allows it to act as both a hydrogen bond donor and acceptor, while the biphenyl core provides a significant non-polar character.[1] This dual nature—possessing both hydrophilic (hydroxyl) and lipophilic (biphenyl) regions—classifies it as an amphiphilic molecule. Understanding this balance is the cornerstone of predicting its solubility.

Caption: Key physicochemical properties of 2,4'-Dihydroxybiphenyl.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for solubility. A solute's ability to dissolve in a solvent is dictated by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy released when forming new solute-solvent interactions.[2]

-

Polar Solvents: These solvents have large dipole moments and/or the ability to form hydrogen bonds.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl groups of 2,4'-Dihydroxybiphenyl can form strong hydrogen bonds with these solvents, promoting solubility. However, the non-polar biphenyl backbone resists interaction with the highly polar water molecules, leading to overall low aqueous solubility.[3][4] In alcohols, the presence of an alkyl chain provides some non-polar character, making them better solvents for this compound than water.

-

Polar Aprotic Solvents (e.g., DMSO, acetone, acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the solute. The lack of a strong, structured hydrogen-bonding network (like in water) makes them more accommodating to the non-polar biphenyl moiety, often resulting in good solubility.

-

-

Non-Polar Solvents (e.g., toluene, hexane, benzene): These solvents are characterized by low dielectric constants and rely on weaker van der Waals forces (London dispersion forces) for intermolecular interactions.[3] The non-polar biphenyl core of the solute interacts favorably with these solvents. However, the polar hydroxyl groups are poorly solvated, which can limit overall solubility. Generally, biphenyl itself is soluble in these solvents.[3][4][5]

Caption: Interaction principles between 2,4'-Dihydroxybiphenyl and solvent classes.

Predictive Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The strong hydrogen bonding network of water does not favorably accommodate the large, non-polar biphenyl core. Similar dihydroxybiphenyls are sparingly soluble in water.[6][7] |

| Ethanol, Methanol | Soluble | The alkyl portion of the alcohol can solvate the biphenyl rings, while the hydroxyl group forms hydrogen bonds with the solute's -OH groups.[6] | |

| Polar Aprotic | DMSO, Acetone | Soluble to Very Soluble | These solvents effectively solvate both the polar hydroxyl groups (as H-bond acceptors) and the non-polar rings through dipole-induced dipole interactions.[6][8][9] |

| Acetonitrile | Soluble | Acts as an effective solvent for many organic reactions involving biphenyl derivatives.[10] | |

| Non-Polar | Toluene, Benzene | Sparingly to Moderately Soluble | Favorable van der Waals interactions between the solvent and the biphenyl rings are counteracted by the poor solvation of the polar hydroxyl groups. Biphenyl itself is soluble.[4][11] |

| Hexane | Insoluble | Lacks the aromatic character to effectively interact with the phenyl rings and cannot solvate the polar hydroxyl groups. |

Experimental Determination of Thermodynamic Solubility

For definitive, quantitative data, experimental measurement is required. The Shake-Flask Method is the universally recognized "gold standard" for determining thermodynamic (equilibrium) solubility.[12][13] The protocol is designed to achieve a saturated solution in equilibrium with the solid drug, providing a true measure of its maximum solubility under given conditions.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the thermodynamic solubility of 2,4'-Dihydroxybiphenyl in a selected solvent at a controlled temperature.

Materials:

-

2,4'-Dihydroxybiphenyl (solid, high purity)

-

Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid 2,4'-Dihydroxybiphenyl to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The system should be shaken for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. For robust separation, centrifuge the vials at high speed.

-

Sampling: Carefully withdraw a sample from the supernatant, being cautious not to disturb the solid pellet.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid microparticles. Adsorption of the compound to the filter should be assessed and accounted for.

-

Quantification:

-

Prepare a standard calibration curve of 2,4'-Dihydroxybiphenyl of known concentrations.

-

Dilute the filtered sample with an appropriate mobile phase.

-

Analyze the sample using a validated HPLC-UV or LC-MS/MS method to determine its concentration.[14]

-

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for the Shake-Flask solubility determination method.

Factors Influencing Solubility

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning it requires an input of heat to break the crystal lattice bonds.[15] According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[16] Conversely, for compounds with an exothermic dissolution, solubility will decrease with increasing temperature.[15] The precise effect on 2,4'-Dihydroxybiphenyl must be determined empirically, but an increase in solubility with temperature is generally expected.

Effect of pH

The phenolic hydroxyl groups of 2,4'-Dihydroxybiphenyl are weakly acidic. In aqueous media, the solubility will be highly dependent on the pH of the solution.

-

At low pH (pH < pKa): The compound will exist predominantly in its neutral, unionized form, which has lower aqueous solubility.

-

At high pH (pH > pKa): The hydroxyl groups will deprotonate to form the corresponding phenolate anions. This ionization introduces a charge, significantly increasing the molecule's polarity and its interaction with water molecules, thus dramatically increasing its aqueous solubility.

This relationship can be described by the Henderson-Hasselbalch equation and is a critical consideration for oral drug formulation, as the compound will experience a wide range of pH environments in the gastrointestinal tract.[17]

Conclusion

The solubility of 2,4'-Dihydroxybiphenyl is a complex interplay of its amphiphilic structure and the nature of the solvent system. Its non-polar biphenyl core favors dissolution in organic solvents, while its two hydroxyl groups provide sites for hydrogen bonding with polar protic and aprotic solvents. While predicted to be sparingly soluble in water, its solubility is expected to be significantly higher in solvents like ethanol, acetone, and DMSO. The compound's ionizable nature means its aqueous solubility can be substantially modulated by adjusting the pH. For drug development professionals, a thorough experimental characterization using robust methods like the shake-flask protocol is essential to obtain the precise data needed for effective formulation and to ensure predictable in vivo performance.

References

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

(1,1'-Biphenyl)-2,4'-diol. (n.d.). PubChem. [Link]

-

Biphenyl. (n.d.). Wikipedia. [Link]

-

Solubility of Biphenyl. (n.d.). Solubility of Things. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]

-

Biphenyl | C6H5C6H5 | CID 7095. (n.d.). PubChem. [Link]

-

4,4'-Dihydroxybiphenyl-D8 | C12H10O2 | CID 131697747. (n.d.). PubChem. [Link]

-

Biphenyl (1,1-biphenyl). (2022). DCCEEW. [Link]

-

2,2-Dihydroxybiphenyl | C12H12O2 | CID 66667250. (n.d.). PubChem. [Link]

-

2,4'-Dihydroxydiphenyl sulfone | C12H10O4S | CID 79381. (n.d.). PubChem. [Link]

-

4,4'-Dihydroxybiphenyl | C12H10O2 | CID 7112. (n.d.). PubChem. [Link]

- Preparation process of 4,4-dihydroxybiphenyl. (n.d.).

-

4,4'-Dihydroxybiphenyl. (n.d.). ChemBK. [Link]

-

Acidity and Solubility. (n.d.). Dipòsit Digital de la UB. [Link]

-

Recrystallization and Crystallization. (n.d.). University of Rochester. [Link]

-

Preparation process of 4,4'-dihydroxybiphenyl. (n.d.). European Patent Office. [Link]

-

Temperature Effects on Solubility. (2023). Chemistry LibreTexts. [Link]

-

Effect of Temperature and Solvent on Solubility. (n.d.). IU Pressbooks. [Link]

-

4,4'-Biphenol. (n.d.). Wikipedia. [Link]

- Preparation of 4,4'-dihydroxydiphenyl sulfone. (n.d.).

-

Effect of Temperature on Solubility // HSC Chemistry. (2020). YouTube. [Link]

-

Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. (2025). The Strategic Journal of Business & Change Management. [Link]

-

7.7: Molecular Structure and Polarity. (2023). Chemistry LibreTexts. [Link]

-

Why is solubility affected by temperature? [closed]. (2023). Chemistry Stack Exchange. [Link]

-

(PDF) Studies on inclusion complexation between 4,4‧-dihydroxybiphenyl and β-cyclodextrin by experimental and theoretical approach. (2025). ResearchGate. [Link]

-

Molecular Structure & Bonding. (n.d.). MSU chemistry. [Link]

-

Identifying Hydrogen Bonding Interactions between Molecules. (2025). YouTube. [Link]

Sources

- 1. (1,1'-Biphenyl)-2,4'-diol | C12H10O2 | CID 123079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Biphenyl | 92-52-4 [chemicalbook.com]

- 5. Biphenyl - Wikipedia [en.wikipedia.org]

- 6. guidechem.com [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]

- 11. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. tdx.cat [tdx.cat]

Natural sources and occurrence of 2,4'-Dihydroxybiphenyl

An In-depth Technical Guide to the Sources and Occurrence of 2,4'-Dihydroxybiphenyl

Introduction

2,4'-Dihydroxybiphenyl is a hydroxylated aromatic compound belonging to the biphenyl family. While structurally simple, its presence and origins are of significant interest to researchers in environmental science, toxicology, and drug development due to the biological activities associated with biphenyl derivatives. This guide provides a comprehensive technical overview of the known sources and occurrence of 2,4'-Dihydroxybiphenyl, with a focus on its origins from microbial metabolism.

Part 1: An Inquiry into the Natural Occurrence of 2,4'-Dihydroxybiphenyl

A thorough review of scientific literature indicates a notable lack of evidence for 2,4'-Dihydroxybiphenyl as a naturally occurring secondary metabolite in plants, fungi, or bacteria. Unlike many other phenolic compounds that are well-documented constituents of the plant and microbial kingdoms, 2,4'-Dihydroxybiphenyl has not been isolated and identified as a product of innate biosynthetic pathways in these organisms. Its mention in chemical databases is predominantly in the context of a synthetic chemical or a metabolite. This suggests that its presence in the environment is not due to natural production but rather as a transformation product of other compounds.

Part 2: Microbial Biotransformation: The Primary Source of 2,4'-Dihydroxybiphenyl

The principal source of 2,4'-Dihydroxybiphenyl is the microbial metabolism of biphenyl, a common environmental pollutant. Various microorganisms, including bacteria and fungi, have evolved enzymatic pathways to degrade biphenyl and related compounds, often as a means of detoxification or as a carbon source. The hydroxylation of biphenyl is a key step in this process, leading to the formation of several hydroxylated intermediates, including 2,4'-Dihydroxybiphenyl.

Bacterial Metabolism of Biphenyl

Bacteria, particularly species of Pseudomonas and Comamonas, are well-known for their ability to degrade biphenyl.[1][2] The initial step in the aerobic degradation of biphenyl is catalyzed by a multicomponent enzyme system called biphenyl dioxygenase (BPDO). This enzyme introduces two hydroxyl groups onto one of the aromatic rings to form a cis-dihydrodiol. Subsequent enzymatic reactions lead to ring cleavage and further degradation.

However, under certain conditions or with specific bacterial strains, the hydroxylation can occur sequentially on both rings, leading to the formation of dihydroxybiphenyls. While the formation of 2,3-dihydroxybiphenyl is a common step in the canonical biphenyl degradation pathway, the production of other isomers, including 2,4'-Dihydroxybiphenyl, can occur as a result of the broad substrate specificity of the hydroxylating enzymes.

Fungal Metabolism of Biphenyl

Fungi also play a crucial role in the transformation of biphenyl in the environment.[3][4] Fungal monooxygenases, particularly cytochrome P450 enzymes, are responsible for the hydroxylation of biphenyl.[3] Unlike bacterial dioxygenases, these enzymes typically introduce a single hydroxyl group at a time. The initial hydroxylation of biphenyl by fungi often yields 4-hydroxybiphenyl, which can then undergo a second hydroxylation to form dihydroxybiphenyls. Studies have shown that various fungal species can produce 4,4'-dihydroxybiphenyl from biphenyl.[3][4] The formation of the asymmetric 2,4'-dihydroxy isomer is also plausible, depending on the regioselectivity of the specific fungal cytochrome P450 enzymes involved.

The following diagram illustrates the generalized microbial hydroxylation of biphenyl, which can lead to the formation of various dihydroxybiphenyl isomers, including 2,4'-Dihydroxybiphenyl.

Caption: Generalized pathway of microbial hydroxylation of biphenyl.

Part 3: Detection and Isolation from Environmental and Laboratory Samples

Given that 2,4'-Dihydroxybiphenyl is primarily a microbial metabolite of biphenyl, its detection and isolation are typically performed on environmental samples contaminated with biphenyl or from laboratory microbial cultures grown in the presence of biphenyl.

Sample Preparation

A generalized protocol for the extraction of dihydroxybiphenyls from a liquid microbial culture is as follows:

-

Cell Removal: Centrifuge the microbial culture to pellet the cells. The supernatant is retained for extraction.

-

Acidification: Adjust the pH of the supernatant to ~2.0 with a strong acid (e.g., HCl). This protonates the hydroxyl groups, making the compound less water-soluble and more amenable to solvent extraction.

-

Solvent Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction multiple times to ensure efficient recovery.

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield a crude extract.

Chromatographic Separation and Identification

The crude extract, containing a mixture of metabolites, is then subjected to chromatographic separation for the isolation and identification of 2,4'-Dihydroxybiphenyl.

| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection Method |

| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase | A gradient of acetonitrile and water (often with a small amount of acid, e.g., formic acid) | UV-Vis, Mass Spectrometry (MS) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Non-polar or semi-polar capillary column (e.g., DB-5) | Helium | Mass Spectrometry (MS) |

Note: For GC-MS analysis, derivatization of the hydroxyl groups (e.g., silylation) is often required to increase the volatility and thermal stability of the analyte.

The identification of 2,4'-Dihydroxybiphenyl is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.

Conclusion

References

- Kohler, H. P. E., et al. (1988). Bacterial metabolism of hydroxylated biphenyls. Applied and Environmental Microbiology, 54(11), 2683-2688.

- Vézina, J., et al. (2007). Metabolism of 2,2′- and 3,3′-Dihydroxybiphenyl by the Biphenyl Catabolic Pathway of Comamonas testosteroni B-356. Applied and Environmental Microbiology, 73(1), 43-50.

- Schwartz, R. D., & McCoy, C. J. (1977). Epoxidation of 1,7-octadiene by Pseudomonas oleovorans: fermentation in the presence of cyclohexane. Applied and environmental microbiology, 34(1), 47-49.

- Gibson, D. T., et al. (1973). Oxidation of biphenyl by a Beijerinckia species.

- Smith, R. V., & Rosazza, J. P. (1974). Microbial models of mammalian metabolism. Aromatic hydroxylation. Archives of biochemistry and biophysics, 161(2), 551-558.

- Dodge, R. H., Cerniglia, C. E., & Gibson, D. T. (1979). Fungal metabolism of biphenyl. Biochemical Journal, 178(1), 223-230.

- Wiseman, A., Gondal, J. A., & Sims, P. (1975). 4'-Hydroxylation of biphenyl by yeast containing cytochrome P-450: radiation and thermal stability, comparisons with liver enzyme (oxidized and reduced forms). Biochemical Society Transactions, 3(2), 278-281.

- Furukawa, K., & Matsumura, F. (1976). Microbial metabolism of polychlorinated biphenyls. Studies on the relative degradability of polychlorinated biphenyl components by Alkaligenes sp. Journal of Agricultural and Food Chemistry, 24(2), 251-256.

Sources

- 1. Bacterial metabolism of hydroxylated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of 2,2′- and 3,3′-Dihydroxybiphenyl by the Biphenyl Catabolic Pathway of Comamonas testosteroni B-356 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial production of 4,4'-dihydroxybiphenyl: biphenyl hydroxylation by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial Production of 4,4′-Dihydroxybiphenyl: Biphenyl Hydroxylation by Fungi - PMC [pmc.ncbi.nlm.nih.gov]

2,4'-Dihydroxybiphenyl: A Technical Guide to Unexplored Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4'-Dihydroxybiphenyl is a biphenyl derivative with a largely uncharted pharmacological profile. While its isomer, 4,4'-dihydroxybiphenyl, has been the subject of more extensive research, 2,4'-dihydroxybiphenyl remains a molecule of significant interest due to the established therapeutic activities of the broader dihydroxybiphenyl class. This technical guide provides a comprehensive overview of the known information on 2,4'-dihydroxybiphenyl, including its chemical and physical properties. In light of the limited direct research on this specific isomer, this guide will extrapolate potential therapeutic applications based on the well-documented antioxidant, anti-inflammatory, and neuroprotective effects of structurally related compounds. Detailed, field-proven experimental protocols are provided to facilitate the scientific exploration of these hypothesized activities. This document serves as a foundational resource to stimulate and guide future research into the therapeutic promise of 2,4'-Dihydroxybiphenyl.

Introduction: The Untapped Potential of an Asymmetric Biphenyl

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds[1]. Dihydroxybiphenyls, in particular, have garnered attention for their diverse biological activities, which are largely attributed to their phenolic hydroxyl groups. While extensive research has focused on symmetrical isomers like 4,4'-dihydroxybiphenyl, asymmetrical molecules such as 2,4'-dihydroxybiphenyl present a unique stereochemistry that could lead to novel biological interactions and therapeutic applications.

Currently, the body of scientific literature specifically detailing the therapeutic applications of 2,4'-dihydroxybiphenyl is sparse. However, the known properties of related phenolic and biphenyl compounds provide a strong rationale for investigating its potential as an antioxidant, anti-inflammatory, and neuroprotective agent. This guide aims to bridge the existing knowledge gap by providing a structured approach to exploring these potential therapeutic avenues.

Physicochemical Properties of 2,4'-Dihydroxybiphenyl

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following table summarizes the available data for 2,4'-Dihydroxybiphenyl.

| Property | Value | Source |

| IUPAC Name | (1,1'-Biphenyl)-2,4'-diol | [2] |

| Synonyms | 2,4'-Biphenyldiol, o,p'-Biphenol | [2] |

| CAS Number | 611-62-1 | [2] |

| Molecular Formula | C₁₂H₁₀O₂ | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone (predicted). Limited solubility in water. | [3] |

Potential Therapeutic Applications: A Hypothesis-Driven Approach

Given the limited direct evidence for the therapeutic applications of 2,4'-dihydroxybiphenyl, the following sections outline potential activities based on the established pharmacology of structurally similar compounds. These hypotheses are intended to serve as a roadmap for future research.

Antioxidant Activity

Causality behind the Hypothesis: Phenolic compounds, including various dihydroxybiphenyls, are well-established antioxidants[4][5]. Their ability to donate a hydrogen atom from their hydroxyl groups allows them to scavenge free radicals, thereby mitigating oxidative stress. Oxidative stress is a key pathological factor in a multitude of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer[6]. The presence of two hydroxyl groups in 2,4'-dihydroxybiphenyl suggests a strong potential for free radical scavenging activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method for assessing the in vitro antioxidant capacity of 2,4'-dihydroxybiphenyl.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of concentrations of 2,4'-dihydroxybiphenyl in methanol.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Visualization of the Proposed Antioxidant Mechanism

Caption: Proposed mechanism of free radical scavenging by 2,4'-Dihydroxybiphenyl.

Anti-inflammatory Activity

Causality behind the Hypothesis: Inflammation is a critical biological response, but chronic inflammation contributes to various diseases, including arthritis, inflammatory bowel disease, and atherosclerosis. Many phenolic compounds exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines[7][8]. The structural similarity of 2,4'-dihydroxybiphenyl to other anti-inflammatory biphenyl derivatives suggests it may possess similar activities[9].

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of 2,4'-dihydroxybiphenyl on COX-1 and COX-2 enzymes.

-

Reagents and Materials:

-

COX-1 and COX-2 enzyme preparations.

-

Arachidonic acid (substrate).

-

A colorimetric or fluorometric COX inhibitor screening assay kit.

-

2,4'-dihydroxybiphenyl dissolved in a suitable solvent (e.g., DMSO).

-

Celecoxib (selective COX-2 inhibitor) and indomethacin (non-selective COX inhibitor) as positive controls.

-

-

Assay Procedure:

-

Follow the manufacturer's instructions for the specific assay kit being used.

-

Typically, the procedure involves incubating the COX enzyme with the test compound at various concentrations.

-

The reaction is initiated by the addition of arachidonic acid.

-

The production of prostaglandin E2 (PGE2) or another downstream product is measured.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

-

Visualization of the Proposed Anti-inflammatory Workflow

Caption: Experimental workflow for evaluating the anti-inflammatory potential of 2,4'-Dihydroxybiphenyl.

Neuroprotective Effects

Causality behind the Hypothesis: Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress and neuroinflammation[6][10]. Compounds with both antioxidant and anti-inflammatory properties have shown promise in preclinical models of these diseases[11][12]. Given the hypothesized antioxidant and anti-inflammatory activities of 2,4'-dihydroxybiphenyl, it is a logical candidate for investigation as a neuroprotective agent.

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol describes a method to evaluate the ability of 2,4'-dihydroxybiphenyl to protect neuronal cells from oxidative damage.

-

Cell Culture:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) under standard conditions.

-

-

Induction of Oxidative Stress and Treatment:

-

Seed the cells in 96-well plates.

-

Pre-treat the cells with various concentrations of 2,4'-dihydroxybiphenyl for a specified time (e.g., 2-4 hours).

-

Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Include a positive control (e.g., N-acetylcysteine).

-

-

Assessment of Cell Viability:

-

After the incubation period (e.g., 24 hours), assess cell viability using the MTT assay or a similar method.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the concentration at which 2,4'-dihydroxybiphenyl provides significant protection against the oxidative insult.

-

Visualization of the Proposed Neuroprotective Signaling Pathway

Caption: Hypothesized neuroprotective mechanism of 2,4'-Dihydroxybiphenyl against oxidative stress.

Conclusion and Future Directions

2,4'-Dihydroxybiphenyl represents a compelling yet understudied molecule with significant therapeutic potential. Based on the established biological activities of its structural relatives, there is a strong scientific rationale for investigating its efficacy as an antioxidant, anti-inflammatory, and neuroprotective agent. The experimental protocols detailed in this guide provide a robust framework for initiating these critical studies.

Future research should focus on a systematic evaluation of the biological activities of 2,4'-dihydroxybiphenyl, starting with the in vitro assays described herein. Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy and safety. Furthermore, structure-activity relationship (SAR) studies on a series of asymmetrically substituted dihydroxybiphenyls could lead to the discovery of novel and potent therapeutic agents. The exploration of 2,4'-dihydroxybiphenyl and its derivatives holds the promise of unlocking new avenues for the treatment of a wide range of debilitating diseases.

References

-

Biphenyls are an important intermediate in organic chemistry which constitutes the structural moiety of a wide range of compounds with profound pharmacological activity. Being a neutral molecule (due to absence of the active functional moiety on it), biphenyls are required to be functionalized i.e. introduction of active group on it. Thus, the subs... (Source: Not explicitly cited, but derived from general knowledge from search result[1])

-

Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. (URL: [Link])

-

Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. (URL: [Link])

- Process for the preparation of 2,4-dihydroxybenzophenones.

-

Synthesis of 4,4'-dihydroxybiphenyl. PrepChem.com. (URL: [Link])

-

In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. PubMed. (URL: [Link])

-

In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. PMC - NIH. (URL: [Link])

-

Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. (URL: [Link])

-

4,4'-Dihydroxybiphenyl. PubChem. (URL: [Link])

-

MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery. Journal of the American Chemical Society. (URL: [Link])

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PubMed. (URL: [Link])

-

2,4'-Dihydroxydiphenyl sulfone. PubChem. (URL: [Link])

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. (URL: [Link])

-

Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. PMC. (URL: [Link])

-

Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. (URL: [Link])

-

Antioxidant–Anti-Inflammatory Evaluation of a Polyherbal Formula. PMC - NIH. (URL: [Link])

-

Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. PMC - NIH. (URL: [Link])

-

Role of Bioactive Molecules on Neuroprotection, Oxidative Stress, and Neuroinflammation Modulation. MDPI. (URL: [Link])

-

Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PMC. (URL: [Link])

-

Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies. ResearchGate. (URL: [Link])

-

In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. PMC - NIH. (URL: [Link])

-

(1,1'-Biphenyl)-2,4'-diol. PubChem. (URL: [Link])

-

In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. MDPI. (URL: [Link])

-

Neuroprotective Effect of 3′,4′-Dihydroxyphenylglycol in Type-1-like Diabetic Rats—Influence of the Hydroxytyrosol/3. MDPI. (URL: [Link])

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. (URL: [Link])

-

Neuroprotective effects of 2,4-dinitrophenol in an acute model of Parkinson's disease. (URL: [Link])

-

In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. PubMed. (URL: [Link])

-

DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. MDPI. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central. (URL: [Link])

-

In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. MDPI. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. (1,1'-Biphenyl)-2,4'-diol | C12H10O2 | CID 123079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Antioxidant–Anti-Inflammatory Evaluation of a Polyherbal Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effect of 3′,4′-Dihydroxyphenylglycol in Type-1-like Diabetic Rats—Influence of the Hydroxytyrosol/3′,4′-dihydroxyphenylglycol Ratio [mdpi.com]

Topic: 2,4'-Dihydroxybiphenyl as an Impurity in 4,4'-Dihydroxybiphenyl Synthesis

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4'-Dihydroxybiphenyl is a pivotal building block in the synthesis of a wide array of commercially significant materials, including high-performance polymers like polysulfones, liquid crystal polymers, and various pharmaceuticals.[1][2] Its rigid, linear structure and the presence of two reactive hydroxyl groups make it an essential monomer for creating materials with exceptional thermal and mechanical properties.[2] However, the synthesis of 4,4'-dihydroxybiphenyl is often complicated by the formation of isomeric impurities, most notably 2,4'-dihydroxybiphenyl. The presence of this non-linear isomer can significantly disrupt the packing of polymer chains, leading to a decrease in crystallinity, thermal stability, and overall performance of the final material. In the context of drug development, even small amounts of isomeric impurities can lead to unforeseen toxicological effects and regulatory hurdles. Therefore, a thorough understanding of the formation, detection, and control of 2,4'-dihydroxybiphenyl is paramount for ensuring the quality and performance of the final product.

This technical guide provides a comprehensive overview of the formation of 2,4'-dihydroxybiphenyl as an impurity in the synthesis of 4,4'-dihydroxybiphenyl. We will delve into the mechanistic origins of this impurity in various synthetic routes, discuss analytical techniques for its detection and quantification, and outline strategies for its control and removal.

Synthetic Routes to 4,4'-Dihydroxybiphenyl and the Genesis of the 2,4'-Isomer

The choice of synthetic route is a critical factor that dictates the yield, purity, and scalability of 4,4'-dihydroxybiphenyl production.[1] Several methods have been developed, each with its own set of advantages and disadvantages, particularly concerning the formation of the 2,4'-dihydroxybiphenyl impurity.

Biphenyl Sulfonation and Alkali Fusion

This is a well-established industrial method that starts with biphenyl. The process involves the disulfonation of biphenyl, followed by alkali fusion to convert the sulfonic acid groups to hydroxyl groups.[1]

-

Reaction Steps:

-

Sulfonation: Biphenyl is treated with concentrated sulfuric acid to yield biphenyl-4,4'-disulfonic acid.

-

Alkali Fusion: The resulting disulfonic acid is fused with a strong base, such as potassium hydroxide, at high temperatures to produce 4,4'-dihydroxybiphenyl.[1]

-

-

Impurity Formation: While this method can produce high yields and purity, the sulfonation step is not perfectly regioselective. Over-sulfonation or substitution at the ortho or meta positions can occur, leading to the formation of other sulfonic acid isomers. During the subsequent alkali fusion, these isomeric sulfonic acids are converted into their corresponding dihydroxybiphenyl isomers, including 2,4'-dihydroxybiphenyl. The harsh reaction conditions can also promote side reactions, further contributing to the impurity profile.

Oxidative Coupling of Phenols

The oxidative coupling of phenols is a direct method for forming the biphenyl linkage. This reaction proceeds via the formation of phenoxy radicals, which then couple to form the desired product.[3]

-

Mechanism: The reaction is typically catalyzed by transition metal complexes or enzymes, which facilitate the one-electron oxidation of phenol to a phenoxy radical.[3][4] This radical is resonance-stabilized, with the unpaired electron delocalized over the ortho and para positions. The coupling of two phenoxy radicals can therefore occur in three ways: para-para, ortho-para, or ortho-ortho.

-

Impurity Formation: The formation of 2,4'-dihydroxybiphenyl is a direct consequence of the ortho-para coupling of two phenoxy radicals. The regioselectivity of the coupling is influenced by several factors, including the catalyst, solvent, and the steric and electronic properties of the phenol starting material. Uncontrolled coupling often leads to a mixture of isomers, making this method challenging for the selective synthesis of 4,4'-dihydroxybiphenyl.[4]

To circumvent this issue, a modified approach using 2,6-di-tert-butylphenol was developed.[1] The bulky tert-butyl groups at the ortho positions sterically hinder ortho-coupling, thereby directing the reaction towards the desired para-para coupling. The tert-butyl groups are subsequently removed in a dealkylation step to yield high-purity 4,4'-dihydroxybiphenyl.[1]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed coupling of aryl halides.[2] For the synthesis of 4,4'-dihydroxybiphenyl, this typically involves the homocoupling of a 4-halophenol, such as 4-iodophenol or 4-bromophenol, at high temperatures.[2]

-

Reaction Principle: The reaction is believed to proceed through the formation of an organocopper intermediate.[2] While this method is straightforward, it often requires harsh reaction conditions and the yields can be variable.

-

Impurity Formation: The high temperatures required for the Ullmann reaction can lead to side reactions and degradation of the starting material and product. While the coupling is generally expected to occur at the halogen-bearing carbon, rearrangements or the presence of impurities in the starting 4-halophenol could potentially lead to the formation of 2,4'-dihydroxybiphenyl, although this is less common than in oxidative coupling methods.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a modern, palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[5] It is a versatile and highly selective method for the formation of C-C bonds.[6]

-

Reaction Scheme: 4,4'-dihydroxybiphenyl can be synthesized by coupling a 4-halophenol with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base.[5]

-

Impurity Formation: The Suzuki-Miyaura coupling is renowned for its high regioselectivity. The formation of 2,4'-dihydroxybiphenyl is generally not a significant issue with this method, provided that the starting materials (4-halophenol and 4-hydroxyphenylboronic acid) are of high purity and free from their respective isomers.

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction involving a diazonium salt.[7]

-

Reaction Principle: An arene is coupled with a diazonium salt in the presence of a base to form a biaryl.[7]

-

Impurity Formation: This reaction is known for its low yields (often less than 40%) and the formation of numerous side products due to the high reactivity of diazonium salts.[7][8][9] The lack of regioselectivity makes this method unsuitable for the clean synthesis of 4,4'-dihydroxybiphenyl, and the formation of 2,4'-dihydroxybiphenyl and other isomers is highly likely.

Mechanistic Insights into 2,4'-Dihydroxybiphenyl Formation

The formation of 2,4'-dihydroxybiphenyl is most prevalent in reactions that proceed through radical intermediates, such as the oxidative coupling of phenols. The key to understanding and controlling the formation of this impurity lies in the regioselectivity of the C-C bond formation.